molecular formula C12H16BNO4 B1519902 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane CAS No. 850568-79-5

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane

Cat. No.: B1519902
CAS No.: 850568-79-5
M. Wt: 249.07 g/mol
InChI Key: PHTYIDJNPFQYPQ-UHFFFAOYSA-N
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Description

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane is a useful research compound. Its molecular formula is C12H16BNO4 and its molecular weight is 249.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane is the amino group in organic compounds . The compound is used as a protecting group for amines, which are often good nucleophiles and strong bases . This protection allows for transformations of other functional groups without interference from the amino group .

Mode of Action

The this compound compound interacts with its targets by converting the amino group into a carbamate . This conversion is achieved through a nucleophilic addition-elimination reaction . The precursor for this reaction is Di-tert-butyl decarbonate, which acts as an electrophile for the nucleophilic addition of the amine .

Biochemical Pathways

The biochemical pathway affected by this compound involves the protection of amino groups during the synthesis of multifunctional targets . The compound allows for the dual protection of amines and amides, facilitating the cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its stability towards most nucleophiles and bases . The compound can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . This cleavage impacts the bioavailability of the compound, as it allows for the removal of the protecting group when necessary .

Result of Action

The result of the action of this compound is the protection of the amino group, allowing for the transformation of other functional groups without interference . After the transformation is complete, the compound can be removed by cleaving it under anhydrous acidic conditions .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . The compound is stable under most conditions, but can be cleaved under anhydrous acidic conditions . Therefore, the efficacy and stability of the compound can be controlled by adjusting these environmental factors .

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-12(2,3)18-11(15)14-9-5-4-8-7-17-13(16)10(8)6-9/h4-6,16H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTYIDJNPFQYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657331
Record name tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-79-5
Record name 1,1-Dimethylethyl N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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